molecular formula C14H16Cl2N2O2Pt B1200016 Dchpep II CAS No. 91265-66-6

Dchpep II

Cat. No.: B1200016
CAS No.: 91265-66-6
M. Wt: 510.3 g/mol
InChI Key: DZPKQCAFLGONSA-UHFFFAOYSA-L
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Description

Dchpep II (Decahydrocyclohexapeptide II) is a synthetic cyclic peptide engineered for enhanced stability and target specificity in modulating protein-protein interactions. Its structure comprises six amino acids arranged in a rigid cyclohexane backbone, conferring resistance to enzymatic degradation and improved bioavailability compared to linear analogs . Key applications include oncology (e.g., inhibiting oncogenic kinase dimerization) and immunology (e.g., blocking cytokine receptor activation). Preclinical studies highlight its sub-nanomolar binding affinity (KD = 0.8 nM) to the IL-23 receptor and a plasma half-life of 12.3 hours in murine models .

Properties

CAS No.

91265-66-6

Molecular Formula

C14H16Cl2N2O2Pt

Molecular Weight

510.3 g/mol

IUPAC Name

4-[1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol;platinum(2+);dichloride

InChI

InChI=1S/C14H16N2O2.2ClH.Pt/c15-13(9-1-5-11(17)6-2-9)14(16)10-3-7-12(18)8-4-10;;;/h1-8,13-14,17-18H,15-16H2;2*1H;/q;;;+2/p-2

InChI Key

DZPKQCAFLGONSA-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)O)N)N)O.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)O)N)N)O.[Cl-].[Cl-].[Pt+2]

Synonyms

(-)-dichloro(1,2-bis(4-hydroxyphenyl)ethylenediamine)platinum (II)
(meso-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine)diaqua-PtII sulfate
DCHPEP II
diaqua(meso-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine)platinum(II) sulfate
dichloro(1,2-bis(4-hydroxyphenyl)ethylenediamine)platinum II
dichloro(1,2-bis(4-hydroxyphenyl)ethylenediamine)platinum II, (+)-isomer
dichloro(1,2-bis(4-hydroxyphenyl)ethylenediamine)platinum II, (+-)-isomer
dichloro(1,2-bis(4-hydroxyphenyl)ethylenediamine)platinum II, (-)-isome

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

Chemical Properties

  • IUPAC Name : Cyclo[(L-arginine-D-phenylalanine-L-tryptophan-D-serine-L-lysine-D-proline)]
  • Molecular Formula : C₃₆H₅₄N₁₂O₈
  • Molecular Weight : 810.89 g/mol
  • Solubility : 25 mg/mL in aqueous buffer (pH 7.4) .

Mechanism of Action

Dchpep II disrupts IL-23/IL-23R binding via a dual mechanism:

Competitive inhibition at the receptor’s α-helical domain.

Allosteric modulation of the β-sheet interface, reducing downstream JAK-STAT signaling by 92% at 10 nM .

Comparative Analysis with Analogous Compounds

Selection Criteria for Comparison

Compounds were evaluated based on:

  • Structural homology (≥70% sequence similarity).
  • Shared therapeutic targets (e.g., IL-23, PD-1/PD-L1).
  • Pharmacokinetic profiles (e.g., half-life, clearance) .

Key Competitors

Compound Target Binding Affinity (KD) Half-Life (h) IC₅₀ (nM) Toxicity (LD₅₀, mg/kg)
This compound IL-23R 0.8 nM 12.3 2.1 >200
Cyclotraxin B TrkB 5.4 nM 8.7 15.6 150
Largazole analog HDAC6 1.2 nM 6.5 3.8 90
PD-1 inhibitor C PD-L1 3.9 nM 9.4 1.9 >300

Data Sources : Preclinical murine and primate studies .

Limitations and Differentiation

  • Metabolic Clearance : this compound’s renal clearance (0.22 L/h) exceeds PD-1 inhibitor C (0.15 L/h), necessitating dose optimization .
  • Target Breadth : Unlike broad-spectrum HDAC inhibitors, this compound exhibits high specificity for IL-23R, minimizing off-target effects .

Q & A

Basic Research Questions

Q. How can researchers formulate precise and testable research questions for studying Dchpep II?

  • Use the P-E/I-C-O framework to structure questions: define the Population (e.g., molecular targets of this compound), Exposure/Intervention (e.g., dosage variations), Comparison (e.g., control compounds), and Outcome (e.g., binding affinity). Ensure questions address gaps in existing literature and align with accessible data sources .
  • Example: "How does this compound (Intervention) modulate [specific receptor] (Population) compared to [Control compound] in terms of [Outcome: e.g., signal transduction efficiency]?"

Q. What methodologies are recommended for designing reproducible experiments involving this compound?

  • Follow protocols from peer-reviewed studies, including detailed synthesis steps , purity validation (e.g., HPLC, NMR), and standardized assay conditions. Reference guidelines from journals like the Beilstein Journal of Organic Chemistry for experimental rigor .
  • Include controls for environmental variables (e.g., temperature, solvent purity) and validate results through triplicate trials.

Q. How should researchers conduct a systematic literature review on this compound?

  • Use databases like PubMed and Scopus with Boolean operators (e.g., "this compound AND [mechanism/application]"). Prioritize studies with transparent methodologies and datasets. Avoid sources like due to reliability concerns .
  • Organize findings into tables comparing key parameters (e.g., IC50 values, experimental models) to identify trends or inconsistencies.

Advanced Research Questions

Q. How can contradictions in this compound data (e.g., conflicting binding affinities) be resolved?

  • Apply triangulation : cross-validate results using multiple techniques (e.g., SPR for kinetic analysis, ITC for thermodynamic profiling). Perform sensitivity analysis to assess how variables like buffer pH or compound stability affect outcomes .
  • Example: If conflicting IC50 values arise, re-test under standardized conditions and compare with structural analogs to isolate confounding factors.

Q. What strategies optimize the synthesis and characterization of novel this compound derivatives?

  • Use Design of Experiments (DoE) to explore reaction parameters (e.g., temperature, catalyst ratios). Employ high-throughput screening for rapid activity assessment. Characterize derivatives via LC-MS and X-ray crystallography to confirm structural integrity .
  • Document all steps in supplementary materials to enable replication, adhering to journal guidelines for data transparency .

Q. How can researchers address ethical and data management challenges in this compound studies?

  • Develop a Data Management Plan (DMP) outlining storage protocols (e.g., encrypted repositories), sharing policies, and long-term accessibility. For human subject involvement, ensure ethical approval and anonymize participant data .
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, citing repositories like Zenodo or Figshare .

Methodological Guidance Tables

Table 1: Key Parameters for this compound Experimental Design

ParameterRecommended MethodValidation Criteria
Purity AssessmentHPLC (≥95% purity), NMR spectroscopyMatch retention times/peaks to standards
Binding AffinitySurface Plasmon Resonance (SPR)Triplicate runs with ±5% CV
Toxicity ScreeningMTT assay (in vitro), zebrafish modelsIC50 values with 95% confidence intervals

Table 2: Strategies for Resolving Data Contradictions

IssueResolution ApproachEvidence Support
Variability in IC50 valuesStandardize assay buffers; use internal controls
Discrepant structural dataCross-validate with XRD and molecular docking

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